SAK3

Description

Structure

3D Structure

Properties

IUPAC Name |

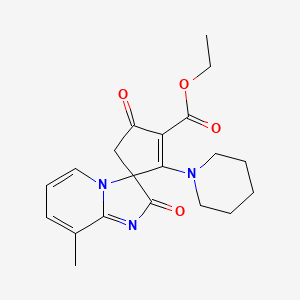

ethyl 8'-methyl-2',5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3'-imidazo[1,2-a]pyridine]-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-3-27-18(25)15-14(24)12-20(16(15)22-9-5-4-6-10-22)19(26)21-17-13(2)8-7-11-23(17)20/h7-8,11H,3-6,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHBYTVHUFURPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2(CC1=O)C(=O)N=C3N2C=CC=C3C)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256269-87-0 | |

| Record name | SAK-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ4M3A4ZH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (SAK3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, a compound of significant interest in neuroscience and drug development, commonly known as SAK3. This compound is a potent T-type voltage-gated Ca2+ channel (T-VGCC) enhancer, demonstrating potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, formulation, and analysis of the compound.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₃N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 369.41 g/mol | --INVALID-LINK-- |

| CAS Number | 1256269-87-0 | --INVALID-LINK-- |

| Appearance | White to beige powder | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | --INVALID-LINK-- |

| Solubility | DMSO: 2 mg/mL | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Synthesis Protocol

The synthesis of this compound is based on the methodology for spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine] derivatives developed by Abe et al. The synthesis is a two-step process involving the formation of a key intermediate followed by a nucleophilic substitution.

Step 1: Synthesis of Ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate

The first step involves the reaction of 8'-methyl-3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinone with ethyl 4-chloroacetoacetate in the presence of a base.

Reactants:

-

8'-methyl-3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinone

-

Ethyl 4-chloroacetoacetate

-

Base (e.g., sodium ethoxide or potassium carbonate)

-

Anhydrous solvent (e.g., ethanol or dimethylformamide)

Procedure:

-

To a solution of 8'-methyl-3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinone in the chosen anhydrous solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred for a specified time to allow for the formation of the corresponding anion.

-

Ethyl 4-chloroacetoacetate is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or heated to a specific temperature for a period of time, monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate.

Step 2: Synthesis of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (this compound)

The second step involves the nucleophilic substitution of the 2-methylthio group of the intermediate with piperidine.

Reactants:

-

Ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate

-

Piperidine

-

Solvent (e.g., ethanol, acetonitrile, or DMF)

Procedure:

-

The ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate intermediate is dissolved in the chosen solvent.

-

An excess of piperidine is added to the solution.

-

The reaction mixture is stirred at room temperature or heated under reflux, with the progress of the reaction monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with water to remove excess piperidine and other water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The final product, this compound, is purified by recrystallization or column chromatography to yield a white to beige powder.

Caption: Synthetic workflow for this compound.

Characterization Data

Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester, piperidinyl, methyl, and aromatic protons of the spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine] core. |

| ¹³C NMR | Resonances for the carbonyls of the dioxo-cyclopentene and ester groups, spiro carbon, and carbons of the aromatic and aliphatic moieties. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of this compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester and ketone), C=C (alkene and aromatic), and C-N bonds. |

Signaling Pathway and Mechanism of Action

This compound acts as a positive modulator of T-type voltage-gated calcium channels, specifically enhancing the currents of Cav3.1 and Cav3.3 isoforms. This enhancement of T-VGCC activity leads to an increase in intracellular calcium concentration, which in turn triggers a cascade of downstream signaling events.

One of the key downstream effectors of the increased intracellular calcium is the Calcium/calmodulin-dependent protein kinase II (CaMKII). The influx of calcium ions leads to the activation of CaMKII, which is a crucial mediator of synaptic plasticity and memory formation.

Caption: this compound signaling pathway.

The activation of this pathway by this compound has been shown to enhance the release of neurotransmitters like acetylcholine, which plays a vital role in cognitive functions. This mechanism of action underlies the potential of this compound as a therapeutic agent for cognitive decline associated with neurodegenerative disorders.

References

The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic aromatic system is a key pharmacophore in a range of clinically used drugs and investigational agents. Its rigid structure and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-based compounds, focusing on their anticancer and antitubercular properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with visualizations of key signaling pathways and experimental workflows to aid in rational drug design and development.

Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases and other cellular targets involved in cancer progression. A significant focus of research has been on their role as inhibitors of receptor tyrosine kinases like c-Met and downstream signaling pathways such as PI3K/Akt/mTOR.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize the quantitative SAR data for representative compounds against various cancer cell lines.

| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | 4-aminophenyl | tert-butylamino | Hep-2 | 11 | [1] |

| 1b | H | 4-aminophenyl | tert-butylamino | HepG2 | 13 | [1] |

| 1c | H | 4-aminophenyl | tert-butylamino | MCF-7 | 11 | [1] |

| 1d | H | 4-aminophenyl | tert-butylamino | A375 | 11 | [1] |

| 2a | H | 3-methoxyphenyl | 1,2,3-triazole linked | MCF-7 | 2.55 | [2] |

| 2b | H | 3-methoxyphenyl | 1,2,3-triazole linked | Hela | 3.89 | [2] |

| 3a | H | H | H | HCC1937 | 45 | [3] |

| 3b | H | H | H | HCC1937 | 47.7 | [3] |

| 3c | H | H | H | HCC1937 | 79.6 | [3] |

Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents.

Key Signaling Pathways in Imidazo[1,2-a]pyridine Anticancer Activity

The anticancer effects of many imidazo[1,2-a]pyridine compounds are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[4] Aberrant activation of the HGF/c-Met pathway is implicated in the development and progression of numerous cancers.

Caption: The c-Met signaling pathway initiated by HGF binding.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Caption: Overview of the PI3K/Akt/mTOR signaling cascade.

Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) for Antitubercular Activity

The antitubercular efficacy of imidazo[1,2-a]pyridine derivatives is significantly influenced by the substitution pattern, particularly at the 2, 3, and 7 positions. The following table summarizes the SAR data for a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.

| Compound | R | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| 4a | Phenyl | 12.5 | [6] |

| 4b | 4-Chlorophenyl | 12.5 | [6] |

| 4c | 4-Fluorophenyl | 12.5 | [6] |

| 4d | 4-Bromophenyl | 12.5 | [6] |

| 4e | 4-Nitrophenyl | 12.5 | [6] |

| 4f | 4-Methylphenyl | 25 | [6] |

| 4g | 4-Methoxyphenyl | 50 | [6] |

Table 2: SAR of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides as Antitubercular Agents.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone.

Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

Detailed Protocol for the Synthesis of 2,7-Dimethyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide (5h) [6]

-

Synthesis of 6-Bromo-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (3b):

-

A mixture of 2-amino-4-methyl-5-bromopyridine (1a) and ethyl 2-chloroacetoacetate in a suitable solvent is refluxed to yield ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (2b).

-

The resulting ester (2b) is then hydrolyzed using a base such as lithium hydroxide to afford the carboxylic acid derivative (3b).

-

-

Amide Coupling:

-

To a solution of 6-bromo-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (3b) in a suitable solvent (e.g., DMF), a coupling agent such as EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and an additive like HOBt (Hydroxybenzotriazole) are added.

-

Aniline is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final product (5h).

-

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Adjust the turbidity to a McFarland standard of 1.0.

-

Compound Dilution: Serially dilute the test compounds in a 96-well microplate containing 7H9 broth.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a drug-free control and a positive control (e.g., isoniazid).

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well.

-

Second Incubation: Incubate the plates for another 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of this core can lead to potent and selective inhibitors for various biological targets in cancer and tuberculosis. The provided experimental protocols and pathway visualizations offer a valuable resource for researchers engaged in the rational design and synthesis of new imidazo[1,2-a]pyridine-based drug candidates. Further exploration of this scaffold, aided by a deeper understanding of its interactions with biological targets, will undoubtedly continue to yield innovative therapies for pressing medical needs.

References

- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (SAK3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, commonly known as this compound, is a novel small molecule that has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in the context of neurodegenerative disorders. This technical guide provides a comprehensive overview of the available physicochemical data, a summary of its known biological activity with a focus on its mechanism of action, and visualization of its signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N₃O₄ | [1][2] |

| Molecular Weight | 369.41 g/mol | [3] |

| Exact Mass | 369.16885622 | [3] |

| Density (Predicted) | 1.4±0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 539.3±60.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 280.0±32.9 °C | [1] |

| logP (Predicted) | 2.66 | [3] |

| Topological Polar Surface Area | 79.3 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis

The synthesis of this compound has been attributed to Shiratori Pharmaceutical Co., Ltd., following methodologies developed by Dr. Akikazu Kakei. However, a detailed, publicly available experimental protocol for its synthesis has not been found in the surveyed scientific literature. The synthesis of similar spiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine] derivatives has been described, which generally involves the reaction of 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones with ethyl 4-chloroacetoacetate, followed by substitution with amines.

Biological Activity and Mechanism of Action

This compound is characterized as a potent enhancer of T-type voltage-gated Ca²⁺ channels (T-VGCCs).[4][5] Its primary biological activity revolves around the modulation of intracellular calcium signaling, which has significant downstream effects on neuronal function and survival.

Primary Target: T-type Voltage-Gated Ca²⁺ Channels

This compound selectively enhances the currents of Cav3.1 and Cav3.3 isoforms of T-type calcium channels.[4][5] This enhancement leads to an increased influx of calcium ions into neurons upon channel activation. This activity is central to its therapeutic potential, as T-VGCCs are implicated in various physiological and pathological processes in the brain.

Downstream Signaling Pathways

The this compound-mediated increase in intracellular calcium triggers a cascade of signaling events, primarily involving:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): The influx of calcium activates CaMKII, a key protein kinase involved in synaptic plasticity, memory formation, and cell survival.[6]

-

BDNF/Akt/GSK3β Signaling Axis: this compound has been shown to restore the Brain-Derived Neurotrophic Factor (BDNF)/protein kinase B (Akt)/glycogen synthase kinase 3 beta (GSK3β) signaling pathway.[7] This pathway is crucial for promoting neuronal growth, survival, and synaptic plasticity.

-

Cholinergic System: A significant consequence of this compound's activity is the enhanced release of acetylcholine (ACh) in the hippocampus.[4][8] This effect is thought to be mediated by the activation of T-VGCCs on cholinergic neurons and may also involve the modulation of nicotinic acetylcholine receptors (nAChRs).

Therapeutic Potential

The unique mechanism of action of this compound has led to its investigation in several models of neurological and neurodegenerative diseases:

-

Alzheimer's Disease: By enhancing cholinergic neurotransmission and promoting pro-survival signaling pathways, this compound is being explored as a potential therapeutic for Alzheimer's disease.[8][9]

-

TAF1 Intellectual Disability Syndrome: this compound has shown efficacy in an animal model of TAF1 intellectual disability syndrome, suggesting its potential in treating this rare genetic disorder.[7]

-

Neuroprotection: this compound exhibits neuroprotective effects in models of transient brain ischemia, further highlighting its potential to preserve neuronal function in response to injury.[9]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. CaMKII alpha Antibody | Cell Signaling Technology [cellsignal.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [논문]Brain-derived neurotrophic factor (BDNF) has proliferative effects on neural stem cells through the truncated TRK-B receptor, MAP kinase, AKT, and STAT-3 signaling pathways. [scienceon.kisti.re.kr]

- 8. T-type calcium channel enhancer this compound promotes dopamine and serotonin releases in the hippocampus in naive and amyloid precursor protein knock-in mice | PLOS One [journals.plos.org]

- 9. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

Discovery of Novel Imidazo[1,2-a]pyridine Analogues: A Technical Guide for Therapeutic Agent Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a number of approved drugs and its versatile therapeutic potential.[1][2] This bicyclic 5-6 fused heterocycle serves as a crucial pharmacophore in the development of novel therapeutic agents for a wide range of diseases, including cancer, tuberculosis, and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the discovery of novel imidazo[1,2-a]pyridine analogues, with a focus on their synthesis, biological evaluation, and mechanisms of action as anticancer and antitubercular agents.

Anticancer Applications of Imidazo[1,2-a]pyridine Analogues

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory activity against a variety of cancer-related targets. Their mechanism of action often involves the modulation of key signaling pathways implicated in tumor growth, proliferation, and survival.

Key Molecular Targets and Signaling Pathways

1. Kinase Inhibition: A primary mechanism through which imidazo[1,2-a]pyridines exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular processes.

-

Nek2 (NIMA-related kinase 2): Overexpression of Nek2 is associated with poor prognosis in several cancers. Imidazo[1,2-a]pyridine-based compounds have been developed as potent Nek2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

-

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Novel imidazo[1,2-a]pyridine derivatives have been designed as dual PI3K/mTOR inhibitors, effectively blocking this critical cancer survival pathway.[4]

-

FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine analogues have been identified as inhibitors of both wild-type and mutant forms of FLT3.

-

PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR plays a role in tumor angiogenesis and growth. Certain imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against PDGFR.

2. KRAS Inhibition: Mutations in the KRAS oncogene are prevalent in many difficult-to-treat cancers. Recently, imidazo[1,2-a]pyridine scaffolds have been utilized to develop covalent inhibitors targeting the KRAS G12C mutation.

The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyridine analogues.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyridine analogues against various cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (µM) |

| Nek2 Inhibitor 1 | Nek2 | MGC-803 (Gastric) | 0.038 |

| PI3K/mTOR Inhibitor A | PI3Kα/mTOR | HCT116 (Colon) | 0.15 / 0.21 |

| FLT3 Inhibitor X | FLT3-ITD | MV4-11 (AML) | 0.05 |

| KRAS G12C Inhibitor Y | KRAS G12C | NCI-H358 (Lung) | 0.5 |

| PDGFR Inhibitor Z | PDGFRβ | C6 (Glioma) | 0.025 |

Experimental Protocols

General Workflow for Anticancer Drug Discovery with Imidazo[1,2-a]pyridines:

1. Synthesis of Imidazo[1,2-a]pyridine Analogues (Groebke–Blackburn–Bienaymé Reaction):

A common and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.

-

Reactants: An aminopyridine, an aldehyde, and an isocyanide.

-

Catalyst: Often a Lewis acid such as scandium triflate or a Brønsted acid.

-

Solvent: Typically methanol or ethanol.

-

Procedure: The reactants and catalyst are stirred in the solvent at room temperature or with gentle heating until the reaction is complete. The product is then isolated and purified using standard techniques like column chromatography.

2. In Vitro Cytotoxicity Assessment (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine analogues for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells to form a purple formazan product.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

3. Kinase Inhibition Assay:

Kinase activity can be measured using various methods, including radiometric assays or fluorescence-based assays.

-

Reaction Mixture: The kinase, a substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

-

Inhibitor Addition: The imidazo[1,2-a]pyridine analogue is added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

Detection: The amount of phosphorylated substrate is quantified. For example, in a radiometric assay, the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate is measured.

4. In Vivo Xenograft Studies:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a certain size, the mice are treated with the imidazo[1,2-a]pyridine analogue (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting to assess target engagement).

Antitubercular Applications of Imidazo[1,2-a]pyridine Analogues

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Imidazo[1,2-a]pyridines have been identified as a potent class of anti-TB agents with novel mechanisms of action.[1][2][3]

Key Molecular Targets and Mechanisms of Action

1. QcrB Inhibition: QcrB is a subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mtb. Imidazo[1,2-a]pyridine-3-carboxamides have been shown to target QcrB, disrupting the electron transport chain and leading to bacterial death.

2. ATP Synthase Inhibition: ATP synthase is a crucial enzyme for energy production in Mtb. Certain imidazo[1,2-a]pyridine ethers have been found to inhibit mycobacterial ATP synthase, leading to a depletion of cellular energy.[2]

Quantitative Data on Antitubercular Activity

The following table summarizes the in vitro antitubercular activity of representative imidazo[1,2-a]pyridine analogues against Mtb.

| Compound ID | Target | Mtb Strain | MIC (µg/mL) |

| QcrB Inhibitor 1 | QcrB | H37Rv | 0.069 - 0.174 |

| ATP Synthase Inhibitor A | ATP Synthase | H37Rv | <0.5 |

| IPA-6 | Not specified | H37Rv | 0.05 |

| IPA-9 | Not specified | H37Rv | 0.4 |

Experimental Protocols

General Workflow for Antitubercular Drug Discovery with Imidazo[1,2-a]pyridines:

1. In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA):

The MABA is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mtb.

-

Bacterial Culture: Mtb is cultured in an appropriate liquid medium.

-

Compound Dilution: The imidazo[1,2-a]pyridine analogues are serially diluted in a 96-well plate.

-

Inoculation: The bacterial suspension is added to each well.

-

Incubation: The plate is incubated for several days.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well.

-

Reading: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse substituents allow for the fine-tuning of pharmacological properties. The successful development of potent and selective inhibitors targeting key proteins in cancer and tuberculosis highlights the immense potential of this heterocyclic system. Further exploration of the vast chemical space around the imidazo[1,2-a]pyridine core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved medicines to address unmet medical needs.

References

- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into medicinal attributes of imidazo[1,2‐<i>a</i>]pyridine derivatives as anticancer agents [ouci.dntb.gov.ua]

The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from flat, two-dimensional aromatic structures towards more complex, three-dimensional molecules. At the forefront of this evolution are spirocyclic compounds, which are characterized by two rings connected by a single, shared quaternary carbon atom. This unique structural feature imparts a rigid, well-defined three-dimensional geometry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide explores the strategic advantages of incorporating spirocyclic scaffolds in drug design, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.

Introduction: Escaping the Flatland of Drug Discovery

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and metabolic instability. Spirocyclic scaffolds offer a compelling solution by introducing a high degree of sp³ character, which confers several key advantages:

-

Three-Dimensionality and Structural Rigidity: The spiro junction locks the two rings in a perpendicular orientation, creating a rigid molecular framework. This pre-organizes the appended functional groups into specific vectors, which can lead to a more precise and higher-affinity interaction with biological targets.

-

Novel Chemical Space: Spirocycles provide access to novel and underexplored areas of chemical space, offering opportunities to develop new intellectual property and overcome existing resistance mechanisms.

-

Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic cores can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts.

-

Bioisosteric Replacement: Spirocyclic motifs can serve as effective bioisosteres for commonly used, but often problematic, planar ring systems like phenyl or piperidine rings, while improving the overall druglike properties of the molecule.

Spirocyclic Compounds in Action: Case Studies

The therapeutic potential of spirocyclic compounds is not merely theoretical; it has been validated by the successful development of numerous clinical candidates and approved drugs across various therapeutic areas.

Apalutamide: A Nonsteroidal Androgen Receptor Antagonist

Apalutamide is a potent second-generation nonsteroidal anti-androgen used in the treatment of prostate cancer. Its spirocyclic core is a key feature that contributes to its high binding affinity for the androgen receptor (AR), which is 7- to 10-fold greater than that of the first-generation anti-androgen, bicalutamide.[1] Apalutamide functions by blocking the binding of androgens to the AR, preventing the nuclear translocation of the receptor, and inhibiting its binding to DNA.[1]

Zoliflodacin (ETX0914): A First-in-Class Antibiotic

Zoliflodacin is a novel spiropyrimidinetrione antibiotic developed for the treatment of uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of Neisseria gonorrhoeae. It acts by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2] Its unique mechanism of action, distinct from fluoroquinolones, makes it a promising candidate to combat antibiotic resistance.[2]

Spiro-oxindoles: MDM2-p53 Interaction Inhibitors

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology. A class of spiro-oxindoles has been developed as potent inhibitors of this protein-protein interaction. By binding to MDM2, these compounds prevent the degradation of p53, thereby restoring its tumor-suppressing functions, such as inducing cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the biological activity of the discussed spirocyclic compounds.

| Compound Name | Target | Assay Type | Value | Organism/Cell Line |

| Apalutamide | Androgen Receptor (AR) | Competitive Binding (IC₅₀) | 16.0 ± 2.1 nM | LNCaP cells |

| Zoliflodacin | DNA Gyrase | Agar Dilution (MIC QC Range) | 0.06 - 0.5 µg/mL | Neisseria gonorrhoeae ATCC 49226 |

| Zoliflodacin | DNA Gyrase | Broth Microdilution (MIC) | 0.12 - 0.5 µg/mL | Staphylococcus aureus ATCC 29213 |

| Zoliflodacin | DNA Gyrase | Broth Microdilution (MIC) | 1 - 4 µg/mL | Escherichia coli ATCC 25922 |

| MK-8831 | HCV NS3/4a Protease (gt1a) | Replicon Assay (EC₅₀) | 8.5 nM | Not Specified |

| MK-8831 | HCV NS3/4a Protease (gt2a) | Replicon Assay (EC₅₀) | 1.2 nM | Not Specified |

| MK-8831 | HCV NS3/4a Protease (gt3a) | Replicon Assay (EC₅₀) | 4.5 nM | Not Specified |

| Spiro-oxindole (5b) | MDM2 | Binding Affinity (Kᵢ) | 2.4 ± 0.2 nM | Not Specified |

| Spiro-oxindole (5b) | Cell Growth Inhibition (Day 3) | Cell-based Assay (IC₅₀) | 0.18 ± 0.01 µM | SJSA-1 (osteosarcoma) |

Data compiled from sources[2][3][4].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of spirocyclic compounds.

Synthesis of Apalutamide

This protocol is adapted from patent literature describing the synthesis of Apalutamide.

Step 1: Synthesis of Intermediate IV

-

Intermediates IVa-d (146 mmol) and intermediate V (67 g, 292 mmol) are dissolved in a mixture of isopropyl acetate (150 mL) and DMSO (5.2 mL).

-

The mixture is placed under a nitrogen atmosphere and heated to reflux (approximately 90°C) for about 17 hours.

-

The reaction mass is then cooled to 60°C.

-

Crystallization from a suitable organic solvent yields 65-68 g of crude Apalutamide.

-

Recrystallization of the crude product provides 50-52 g of Apalutamide with a purity exceeding 99%.[1]

Step 2: General Reaction Conditions

-

Temperature: The reaction is conducted at temperatures ranging from 40 to 120°C, with a preferred range of 80 to 100°C.[1]

-

Stoichiometry: The stoichiometric ratio of intermediate IVa-d to intermediate V ranges from 1 to 2, with a preferred range of 1.3 to 1.6.[1]

-

Reaction Time: The reaction time is typically between 10 to 60 hours, with a preferred duration of 20 to 30 hours.[1]

DNA Gyrase Supercoiling Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against E. coli DNA gyrase.

-

Reaction Mixture Preparation: On ice, prepare a master mix containing 5x Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (0.5 µg per reaction), and water.

-

Compound Addition: Aliquot the master mix into reaction tubes. Add the test compound (dissolved in a suitable solvent like DMSO) to the experimental tubes and an equivalent volume of solvent to the control tubes.

-

Enzyme Addition: Dilute the E. coli DNA gyrase enzyme in dilution buffer. Add the diluted enzyme to all tubes except the negative control.

-

Incubation: Mix gently and incubate the reactions for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing STEB (40% Sucrose, 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue) and chloroform/isoamyl alcohol (24:1).

-

Analysis: Vortex briefly and centrifuge. Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.

-

Electrophoresis: Run the gel at 90V for approximately 90 minutes.

-

Visualization: Visualize the DNA bands under a UV transilluminator. Inhibition of supercoiling is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

MDM2-p53 Fluorescence Polarization Assay

This assay is used to identify inhibitors of the MDM2-p53 interaction.

-

Reagent Preparation: Prepare an assay buffer (e.g., PBS with 0.01% Triton X-100). Prepare a solution of recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled).

-

Assay Plate Setup: In a 384-well black plate, add the assay buffer.

-

Compound Addition: Add the test compounds at various concentrations using a serial dilution. Include wells for positive (no inhibitor) and negative (no MDM2) controls.

-

MDM2 and Peptide Addition: Add the MDM2 protein to all wells except the negative control. Then, add the fluorescently labeled p53 peptide to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization (FP) values using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

Data Analysis: A decrease in the FP signal in the presence of a test compound indicates displacement of the fluorescent peptide from MDM2, signifying inhibition of the MDM2-p53 interaction. IC₅₀ values can be calculated by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

Understanding the biological pathways modulated by spirocyclic compounds is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Drug Discovery and Development Workflow

Caption: A simplified workflow for the discovery and development of spirocyclic drug candidates.

Androgen Receptor (AR) Signaling Pathway and Apalutamide Inhibition

Caption: Apalutamide inhibits AR signaling at multiple steps to block prostate cancer cell growth.

MDM2-p53 Pathway and Spiro-oxindole Inhibition

Caption: Spiro-oxindoles block MDM2, leading to p53 stabilization and tumor suppression.

Conclusion and Future Outlook

Spirocyclic compounds represent a significant and growing area of interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity provide a powerful strategy to improve the affinity, selectivity, and pharmacokinetic profiles of drug candidates. The successful clinical development of spirocycle-containing drugs like Apalutamide and Zoliflodacin underscores the tangible benefits of this approach. As synthetic methodologies continue to advance, enabling more efficient and diverse construction of spirocyclic scaffolds, their application in drug discovery is set to expand even further. For researchers and drug developers, the exploration of spirocyclic chemical space offers a promising pathway to overcome the limitations of traditional "flat" molecules and to develop the next generation of innovative therapeutics.

References

- 1. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]

- 2. What is the therapeutic class of Apalutamide? [synapse.patsnap.com]

- 3. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Initial Screening of SAK3 for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the standard methodologies for the initial preclinical screening of a novel compound, designated SAK3, for potential anticancer activity. The document outlines detailed experimental protocols for a panel of in vitro assays designed to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, it describes a typical in vivo xenograft model for evaluating anti-tumor efficacy in a biological system. Data presentation is standardized in clear tabular formats for comparative analysis. The guide also includes visualizations of key signaling pathways potentially modulated by anticancer compounds, rendered using Graphviz, to provide a conceptual framework for mechanism of action studies.

In Vitro Screening Protocols

The initial phase of screening for anticancer activity involves a series of in vitro assays to determine the direct effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions in various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 to 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.[3]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[5]

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.[5]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

In Vivo Screening Protocol

Subcutaneous Xenograft Model

The subcutaneous xenograft model is a widely used in vivo model to assess the anti-tumor efficacy of a test compound.[6]

Tumor Growth Inhibition (TGI) is calculated at the end of the study using the following formula:

TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100

Data Presentation

Quantitative data from the initial screening of this compound should be summarized in the following tables for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast | 12.5 ± 1.8 | 0.8 ± 0.1 |

| A549 | Lung | 25.3 ± 3.2 | 1.5 ± 0.3 |

| HCT116 | Colon | 8.7 ± 1.1 | 0.5 ± 0.08 |

| HeLa | Cervical | 15.1 ± 2.5 | 1.1 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis in HCT116 Cells

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (8.7 µM) | 45.8 ± 4.5 | 35.1 ± 3.8 | 19.1 ± 2.7 |

Cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Distribution of HCT116 Cells Treated with this compound

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.3 ± 3.7 | 30.1 ± 2.9 | 14.6 ± 1.8 |

| This compound (8.7 µM) | 20.7 ± 2.5 | 15.4 ± 2.1 | 63.9 ± 5.2 |

Cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Table 4: In Vivo Antitumor Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1250 ± 150 | - |

| This compound (50 mg/kg) | 500 ± 80 | 60 |

Treatment was administered daily for 21 days. Data are presented as mean ± standard error of the mean.

Potential Signaling Pathways

The following diagrams illustrate key signaling pathways commonly dysregulated in cancer. Initial mechanistic studies for this compound could investigate its effects on these pathways.

PI3K/Akt/mTOR Signaling Pathway```dot

Wnt/β-catenin Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

Spectroscopic Blueprint: An In-depth Guide to the Analysis of Spiro-Imidazo[1,2-a]pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of spiro-imidazo[1,2-a]pyridine compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development. By harnessing the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can effectively elucidate the intricate structures and fragmentation patterns of these complex molecules. This paper serves as a practical resource, offering detailed experimental protocols, tabulated spectral data for comparative analysis, and visual representations of relevant biological pathways and analytical workflows.

Core Spectroscopic Characterization

The structural confirmation of novel spiro-imidazo[1,2-a]pyridine derivatives relies heavily on a combination of one- and two-dimensional NMR spectroscopy, alongside high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the molecular structure of spiro-imidazo[1,2-a]pyridine compounds. Chemical shifts, coupling constants, and through-space correlations provide a detailed picture of the atomic connectivity and stereochemistry.

Table 1: Representative ¹H NMR Data for Spiro-Imidazo[1,2-a]pyridine Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene]-3′,6(2′H)-dione (5b) | CH₃ | 1.47 | d | 6.8 | [1] |

| CH₂ | 2.70, 2.87 | d, d | 18.0 | [1] | |

| CH | 4.12–4.19 | m | - | [1] | |

| CH₂N | 4.31–4.48 | m | - | [1] | |

| CH₂N | 4.60–4.76 | m | - | [1] | |

| ArH | 7.17–7.94 | m | - | [1] | |

| NH | 10.09 | br s | - | [1] | |

| Spiro[benzo[2][3]imidazo[1,2-a]indeno[2,1-e]pyridine-7,1′-indene]-3′,8(2′H)-dione (5d) | CH₂ | 1.30–1.55 | m | - | [1] |

| CH₂ | 1.56–1.78 | m | - | [1] | |

| 2CH₂ | 2.04–2.27 | m | - | [1] | |

| CH₂ | 2.64, 2.89 | d, d | 18.2 | [1] | |

| CH | 4.29–4.37 | m | - | [1] | |

| CHN | 5.03–5.14 | m | - | [1] | |

| ArH | 7.14–7.79 | m | - | [1] | |

| NH | 9.86 | br s | - | [1] |

Table 2: Representative ¹³C NMR Data for Spiro-Imidazo[1,2-a]pyridine Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ) ppm | Reference |

| Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene]-3′,6(2′H)-dione (5b) | CH₃ | 21.1 | [1] |

| CH₂ | 43.4 | [1] | |

| Cspiro | 49.7 | [1] | |

| CH₂NH | 52.9 | [1] | |

| CH₂N | 53.0 | [1] | |

| C–NO₂ | 109.1 | [1] | |

| CO–C=C | 112.2, 152.4 | [1] | |

| Ar | 121.7, 121.9, 125.1, 125.2, 127.9, 131.2, 132.8, 134.9, 135.3, 137.3, 152.3 | [1] | |

| C=C–NO₂ | 158.3 | [1] | |

| CO | 189.4, 204.4 | [1] | |

| Spiro-thiazolidine derivative (4d) | Cspiro | 71.44-76.59 | [4] |

| CH₂ (thiazolidine) | 28.80-29.72 | [4] |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compounds. Furthermore, tandem mass spectrometry (MS/MS) experiments offer insights into the fragmentation pathways, which can aid in the structural confirmation and identification of metabolites.

Table 3: Representative Mass Spectrometry Data for Spiro-Imidazo[1,2-a]pyridine Derivatives

| Compound | Ionization Mode | [M+H]⁺ or M⁺˙ | Key Fragments (m/z) | Reference |

| Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] derivative (5a) | ESI | 385 | Not specified | [1] |

| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (2,2-dimethyl-4-oxo-1,3-thiazolidin-3-yl)amide (4a) | EI | 304 | 156 | [4] |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to successful spectroscopic analysis. The following sections outline generalized protocols for the synthesis and analysis of spiro-imidazo[1,2-a]pyridine compounds based on published literature.

General Synthesis Protocol for Spiro-Imidazo[1,2-a]pyridine-indene Derivatives

This protocol is adapted from the work of Nasri et al. (2022).[5][6]

-

Reactant Preparation: In a round-bottom flask, dissolve 1,3-indandione and malononitrile in ethanol.

-

Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) as a catalyst to the mixture.

-

Heterocyclic Ketene Aminal Generation: In a separate flask, react 1,1-bis(methylthio)-2-nitroethene with a suitable diamine to generate the heterocyclic ketene aminal.

-

One-Pot Reaction: Add the pre-formed heterocyclic ketene aminal to the first flask containing the indandione mixture.

-

Reflux: Heat the reaction mixture under reflux for the specified time (e.g., 24-32 hours).

-

Isolation and Purification: After cooling, the product often precipitates. Isolate the solid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

NMR Sample Preparation and Analysis

-

Sample Dissolution: Accurately weigh 5-10 mg of the purified spiro-imidazo[1,2-a]pyridine compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

Infusion or LC-MS: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation of mixtures.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), depending on the analyte's properties.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): For structural elucidation, perform fragmentation analysis by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain a product ion spectrum.

Signaling Pathways and Experimental Workflows

To provide context for the application of these compounds in drug development, it is valuable to visualize the biological pathways they may modulate, as well as the workflows for their analysis.

Signaling Pathway Diagrams

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation. The STAT3 and NF-κB pathways are two such critical pathways.

Experimental Workflow Diagram

The overall process from compound synthesis to spectroscopic analysis can be visualized as a streamlined workflow.

This technical guide provides a foundational understanding of the spectroscopic analysis of spiro-imidazo[1,2-a]pyridine compounds. By following the outlined protocols and utilizing the provided data as a reference, researchers can confidently characterize these complex molecules and advance their potential in drug discovery and development.

References

- 1. Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Multi-Component Synthesis of Spiro-Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and methodologies for the multi-component synthesis of spiro-heterocyclic compounds, a class of molecules with significant potential in drug discovery due to their unique three-dimensional structures and biological activities.[1] The protocols outlined below focus on efficient one-pot and domino reactions, offering advantages such as higher yields, shorter reaction times, and environmental friendliness.[2][3]

Introduction

Spiro-heterocyclic compounds are characterized by two rings sharing a single common atom, creating a rigid and structurally complex scaffold. This three-dimensional architecture is highly desirable in medicinal chemistry as it allows for precise spatial orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. Multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of these complex molecules in a single step, avoiding the need for isolation of intermediates and reducing waste. This approach is particularly valuable for the rapid generation of molecular libraries for drug screening.

Experimental Protocols

Protocol 1: Three-Component Synthesis of Spirooxindole Derivatives via Knoevenagel-Michael Cascade

This protocol describes a one-pot, three-component reaction of an isatin, a malononitrile or cyanoacetic ester, and a 1,3-dicarbonyl compound in the presence of an organocatalyst like L-proline.[2][4]

Materials:

-

Isatin derivatives

-

Malononitrile or cyanoacetic ester

-

1,3-dicarbonyl compounds (e.g., dimedone, acetylacetone)

-

L-proline

-

Water or Ethanol

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a round-bottom flask, add the isatin (1 mmol), malononitrile or cyanoacetic ester (1 mmol), and the 1,3-dicarbonyl compound (1 mmol).

-

Add water or ethanol (2 mL) as the solvent.

-

Add L-proline (0.1 mmol) as the catalyst.

-

Stir the reaction mixture at 80 °C for the time specified in Table 1 (typically 15-60 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is then collected by filtration.

-

Wash the solid product with cold water and ethanol to afford the pure spirooxindole derivative.

Protocol 2: One-Pot Synthesis of Spirooxindole-Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

This method involves a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from an isatin and an amino acid (like L-proline or sarcosine), and a dipolarophile, such as a chalcone.[5][6]

Materials:

-

Isatin derivatives

-

L-proline or Sarcosine

-

Chalcone derivatives (α,β-unsaturated carbonyl compounds)

-

Solvent (e.g., methanol, ethanol)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the isatin (1 mmol) and L-proline or sarcosine (1 mmol) in the chosen solvent in a round-bottom flask.

-

Stir the mixture at room temperature for a short period to facilitate the formation of the azomethine ylide.

-

Add the chalcone (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature or gentle heating as required, monitoring the reaction by TLC.

-

Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography or recrystallization to yield the desired spirooxindole-pyrrolidine derivative.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various spirooxindole derivatives using the three-component protocol.

| Entry | Isatin (1) | Malononitrile/Cyanoacetic Ester (2) | 1,3-Dicarbonyl Compound (3) | Time (min) | Yield (%) |

| 1 | Isatin | Malononitrile | Dimedone | 30 | 95 |

| 2 | 5-Bromo-isatin | Malononitrile | Dimedone | 40 | 92 |

| 3 | 5-Nitro-isatin | Malononitrile | Dimedone | 60 | 88 |

| 4 | Isatin | Ethyl cyanoacetate | Dimedone | 45 | 90 |

| 5 | Isatin | Malononitrile | Acetylacetone | 25 | 93 |

| 6 | 5-Chloro-isatin | Malononitrile | Acetylacetone | 35 | 91 |

Table 1: Synthesis of Spirooxindole Derivatives via a Three-Component Reaction.[2]

Visualizations

The following diagrams illustrate the general workflow and a representative reaction mechanism for the multi-component synthesis of spiro-heterocyclic compounds.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Efficient one-pot synthesis of spirooxindole derivatives catalyzed by L-proline in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Revolutionizing Drug Discovery: A Detailed Protocol for In Vitro Kinase Assay in Novel Inhibitor Screening

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the relentless pursuit of novel therapeutics, particularly in oncology and inflammatory diseases, the screening of kinase inhibitors remains a cornerstone of drug discovery. Protein kinases, as key regulators of cellular signaling, represent a major class of drug targets. This application note provides a comprehensive, step-by-step protocol for conducting an in vitro kinase assay using the robust and sensitive ADP-Glo™ luminescence-based platform, designed for the high-throughput screening (HTS) of novel kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their kinase inhibitor screening workflows. The protocol details everything from reagent preparation to data analysis, ensuring reliable and reproducible results.

Introduction to Kinase Inhibition and In Vitro Screening

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. In vitro kinase assays are essential tools for identifying and characterizing new inhibitors.[1] These assays can be broadly categorized into activity assays, which measure the catalytic output of the kinase, and binding assays, which quantify the interaction between the kinase and an inhibitor.[2]

Among the various assay formats, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, have gained prominence due to their high sensitivity, broad applicability to different kinases, and non-radioactive nature.[1][3][4] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay for Inhibitor Screening

This protocol is designed for a 384-well plate format, suitable for high-throughput screening. The volumes can be scaled for a 96-well format by maintaining the recommended reagent ratios.

Materials and Reagents

-

Kinase of interest

-

Kinase-specific substrate

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra-Pure ATP

-

ADP standard

-

-

Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

-

Novel inhibitor compounds dissolved in DMSO

-

Multi-well plates (white, opaque for luminescence assays)

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Experimental Workflow

The ADP-Glo™ Kinase Assay involves two main steps after the initial kinase reaction: stopping the kinase reaction and depleting unused ATP, followed by the conversion of the generated ADP into a luminescent signal.[2][5]

Detailed Procedure

-

Reagent Preparation:

-

Prepare the Kinase Reaction Buffer.

-

Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature.

-

Prepare serial dilutions of the novel inhibitor compounds in DMSO. A final DMSO concentration of ≤1% in the kinase reaction is recommended to minimize solvent effects.

-

Prepare the kinase and substrate solutions in the Kinase Reaction Buffer at the desired concentrations. The optimal concentrations should be determined empirically.

-

Prepare the ATP solution in the Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.[6]

-

-

Kinase Reaction Setup (5 µL total volume):

-

Add 1.25 µL of the inhibitor solution or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 1.25 µL of the substrate solution to all wells.

-

To the "no kinase" control wells, add 1.25 µL of Kinase Reaction Buffer. To all other wells, add 1.25 µL of the kinase solution.

-

Initiate the kinase reaction by adding 1.25 µL of the ATP solution to all wells.

-

Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

-

Incubate the plate at room temperature for 40 minutes.[2]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

-

Incubate the plate at room temperature for 30-60 minutes.[2]

-

Measure the luminescence using a plate reader. The signal is stable for several hours.[5]

-

Data Presentation and Analysis

Quantitative Data Summary

Clear and structured data presentation is crucial for comparing the potency of different inhibitors.

| Parameter | Description | Typical Value/Range |

| Kinase Concentration | The final concentration of the kinase in the assay. | 1-10 nM |

| Substrate Concentration | The final concentration of the substrate in the assay. | 0.1 - 10 µM |

| ATP Concentration | The final concentration of ATP, often near the Km(ATP). | 1 - 100 µM[] |

| Inhibitor Concentration | The range of inhibitor concentrations tested. | 0.001 - 100 µM |

| Incubation Time | The duration of the kinase reaction. | 30 - 120 minutes |

| Z'-Factor | A statistical measure of assay quality. | > 0.5 is considered excellent for HTS.[5] |

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key metric for inhibitor potency. It is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.

-

Data Normalization:

-

The raw luminescence data (Relative Light Units, RLU) is converted to percent inhibition.

-

0% Inhibition (Positive Control): RLU from wells with kinase, substrate, ATP, and DMSO.

-

100% Inhibition (Negative Control): RLU from wells with substrate, ATP, and DMSO (no kinase).

-

Percent Inhibition Calculation:

-

-

Curve Fitting:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.[8]

-

| Inhibitor | IC₅₀ (µM) |

| Compound A | 0.05 |

| Compound B | 1.2 |

| Compound C | > 100 |

| Staurosporine (Control) | 0.01 |

Key Signaling Pathways in Drug Discovery

Many kinase inhibitors are developed to target specific signaling pathways that are aberrantly activated in diseases like cancer. Understanding these pathways is crucial for rational drug design.

RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[] Mutations in this pathway are common in many cancers.

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Its overactivation is a frequent event in various cancers.

Conclusion

The in vitro kinase assay protocol detailed in this application note provides a robust and reliable method for the screening and characterization of novel kinase inhibitors. The ADP-Glo™ Kinase Assay offers a sensitive, non-radioactive, and high-throughput compatible platform that is essential for modern drug discovery efforts. By combining this detailed experimental guide with a thorough understanding of the targeted signaling pathways, researchers can accelerate the identification of promising new therapeutic candidates.

References

Application Notes and Protocols for SAK3 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAK3, a novel T-type voltage-gated calcium channel (T-VGCC) enhancer, has emerged as a promising therapeutic candidate for several neurodegenerative diseases.[1] By modulating intracellular calcium signaling, this compound activates key downstream pathways involved in neuroprotection, protein degradation, and cognitive function. These application notes provide a comprehensive overview of the use of this compound in various neurodegenerative disease models, complete with detailed experimental protocols and quantitative data summaries to facilitate its evaluation in a research setting.

Mechanism of Action

This compound primarily acts as an enhancer of T-type calcium channels, specifically Cav3.1 and Cav3.3.[2] This action increases intracellular calcium levels, leading to the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated CaMKII, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and neuronal survival. Furthermore, this compound has been shown to enhance proteasome activity through a CaMKII-dependent mechanism, promoting the degradation of misfolded protein aggregates, a pathological hallmark of many neurodegenerative disorders.[1]

References

Determining the Potency of Novel Kinase Inhibitors: A Detailed Guide to IC50 Value Determination

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction